7-Carboxymethylguanine

Vue d'ensemble

Description

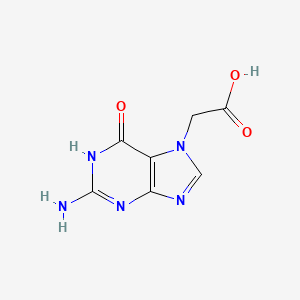

7-Carboxymethylguanine (7-CMGua) is a DNA adduct that could potentially be formed upon the metabolism of certain carcinogenic nitrosamines . It has been identified in DNA from pancreatic acinar cells exposed to Azaserine .

Synthesis Analysis

Studies were undertaken to determine the identity of an azaserine:DNA adduct. The most probable adduct, this compound, was synthesized . A novel solid organic electrolyte (G7Li), a compound reminiscent of ion channels, was derived from regioisomeric N7-guanine-carboxylate conjugate and Li-ions .Molecular Structure Analysis

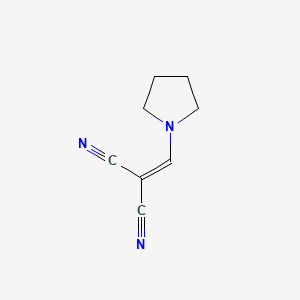

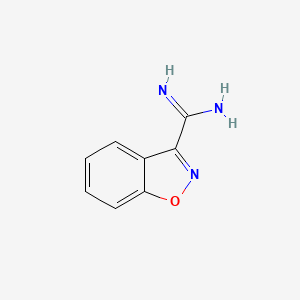

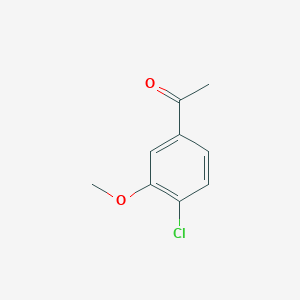

The this compound molecule contains a total of 23 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 guanidine derivative, and 1 primary amine (aliphatic) .Chemical Reactions Analysis

This compound (7-CMGua) and 7-(2’-carboxyethyl)guanine (7-CEGua) are DNA adducts that potentially could be formed upon the metabolism of the carcinogenic nitrosamines N-nitrososarcosine (NSAR) and 3-(methylnitrosamino)propionic acid (MNPA), respectively . Metabolic activation of NSAR by methyl hydroxylation would produce a DNA carboxymethylating agent while similar metabolism of MNPA would produce a carboxyethylating agent, each of which would be expected to react at the 7 position of guanine to give this compound (7-CMG) and 7-carboxyethylguanine (7-CEG), respectively .Physical and Chemical Properties Analysis

The this compound molecule contains a total of 23 bonds. There are 16 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 3 double bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 guanidine derivative, and 1 primary amine (aliphatic) .Applications De Recherche Scientifique

Detection in Human Liver DNA

Studies have found that while 7-Carboxymethylguanine (7-CMG) itself may not be detectable in human liver DNA, related compounds such as 7-(2'-carboxyethyl)guanine (7-CEG) have been ubiquitously identified. These findings, derived from analyses using techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry, highlight the presence of DNA adducts potentially formed from carcinogenic nitrosamines or other sources like acrylic acid, which is a plausible endogenous precursor to these adducts (Cheng, Wang, Villalta, & Hecht, 2010).

Identification in Pancreatic Acinar Cells

Research has identified 7-CMG in DNA from pancreatic acinar cells exposed to azaserine. This finding supports models of azaserine metabolism resulting in DNA carboxymethylation and suggests a potential role of 7-CMG in the biological effects of azaserine (Zurlo, Curphey, Hiley, & Longnecker, 1982).

Carcinogenic Nitrosamine Metabolism

Further studies have investigated the role of carcinogenic nitrosamines like N-nitrososarcosine and 3-(methylnitrosamino)propionic acid in potentially leading to DNA adducts such as 7-CMG. Analytical methods developed to quantify these adducts in human liver DNA shed light on the metabolic pathways of these carcinogens and their impact on DNA modification (Wang, Cheng, Chen, Villalta, & Hecht, 2010).

Formation from N-Nitroso-Bile Acid Conjugates

The reaction of 14C-N-Nitrosoglycocholic acid with calf thymus DNA has been shown to produce several carboxymethylated adducts including 7-CMG. This research highlights the potential for monitoring endogenous formation of such compounds and their significance in biological systems (Shuker, Howell, & Street, 1987).

PARP-1 Inhibitor Mechanisms

Studies on compounds like 7-Methylguanine, a close relative of 7-CMG, have explored their potential as inhibitors of DNA repair enzymes such as PARP-1. This research has implications for the development of anticancer drugs and understanding the molecular dynamics and interactions involved in DNA modification and repair (Nilov et al., 2020).

Mécanisme D'action

The most probable adduct, 7-carboxymethylguanine, was synthesized. DNA isolated from pancreatic acinar cells treated in culture with [14C]azaserine was hydrolyzed under neutral conditions to liberate N-alkylated purines . These results suggest that azaserine metabolism in acinar cells results in carboxymethylation of DNA, supporting previously proposed models of azaserine degradation .

Orientations Futures

The detection of 7-Carboxymethylguanine in human liver DNA suggests the ubiquitous presence of 7-CEGua in human liver DNA . This work not only provides new avenues for future nanopore detection development, but also offers a foundation for the construction of more advanced DNA information processing technologies .

Propriétés

IUPAC Name |

2-(2-amino-6-oxo-1H-purin-7-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O3/c8-7-10-5-4(6(15)11-7)12(2-9-5)1-3(13)14/h2H,1H2,(H,13,14)(H3,8,10,11,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXOREVYDYHYSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(=O)O)C(=O)NC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224473 | |

| Record name | 7-Carboxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73891-84-6 | |

| Record name | 7-Carboxymethylguanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073891846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Carboxymethylguanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,10-Dihydro-benzo[E]pyrrolo[1,2-A]azepin-11-one](/img/structure/B3357455.png)

![2-Chloromethyl-2,3-dihydro-6-nitroimidazo[2,1-b]oxazole](/img/structure/B3357474.png)

![Imidazo[2,1-b]oxazole, 2-(chloromethyl)-2,3-dihydro-5-nitro-](/img/structure/B3357475.png)